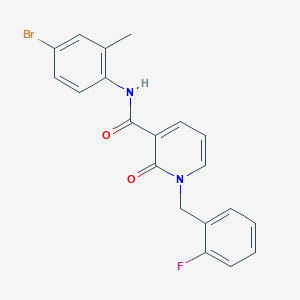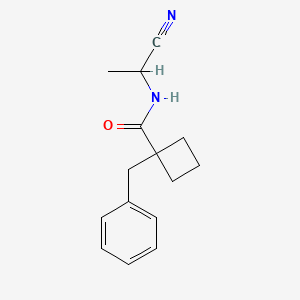
1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula of the cycloalkanes is CnH2n where n is the number of carbons .
Synthesis Analysis
Cyclobutanes can be synthesized through various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can give various substituted aryl cyclopropanes and cyclobutanes . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates, enabling a rapid synthesis of 1,3-substituted cyclobutanes .Molecular Structure Analysis
Cyclobutanes, like other cycloalkanes, are not flat molecules. They exist as “puckered rings” due to the strain in the ring structure . The bond angles between carbon atoms are significantly strained and have lower bond energies than related linear or unstrained hydrocarbons .Chemical Reactions Analysis
Cyclobutanes can undergo various chemical reactions. For example, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides provide structurally diversified products including cyclobutenes, methylenecyclobutanes, and conjugated dienes .Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanes can vary depending on their specific structure. Generally, cyclobutanes are colorless gases and are commercially available as a liquefied gas . The general formula for a cycloalkane composed of n carbons is CnH2n .Applications De Recherche Scientifique
Synthesis of Chiral Cyclobutane Derivatives
Chiral cyclobutane-containing C3-symmetric peptide dendrimers have been synthesized through a convergent approach. These highly functionalized structures derive from 1,3,5-trisubstituted benzene and chiral γ,ε-amino diacid derivatives, showcasing the molecule's versatility in creating complex, bio-relevant compounds (Raquel Gutiérrez-Abad, O. Illa, R. Ortuño, 2010).
Reactivity and Applications in Synthesis
The reactivity of 1-(arylsulfonyl) bicyclobutanes with hydrazoic acid or benzylamine demonstrates selective nitrogen nucleophile insertion at specific positions. This method offers a route to α-amino cyclobutane carboxylic acids, which can be transformed into diacids for potential therapeutic applications (Y. Gaoni, 1988).
Photo and Thermal Dimerization
The compound undergoes dimerization to cyclobutane under both UV light and heat, highlighting its potential in creating novel materials through photodimerization processes. This property can be applied in the design of new polymer structures and materials with unique optical and thermal properties (W. Davies, B. Ennis, C. Mahavera, Q. N. Porter, 1977).
Tumor Imaging and Delineation
The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography (PET) underscores the molecule's significance in medical imaging. This tracer aids in the delineation of tumors, offering a pathway for the development of diagnostic agents (T. Shoup, M. Goodman, 1999).
Materials Science and Polymer Chemistry
Investigations into the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes reveal the molecule's utility in creating polymers with precise stereochemical properties. This research contributes to the development of new materials with tailored mechanical and chemical properties for various industrial applications (Airong Song, Jae Chul Lee, K. A. Parker, N. Sampson, 2010).
Orientations Futures
The future directions in the study and application of cyclobutanes are promising. They have been studied extensively from both a theoretical and preparative point of view . New approaches for preparing, functionalizing, and using cyclobutanes in “strain-release” transformations have positioned them to be powerful synthetic workhorses .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzyl compounds, are known to interact with various proteins and enzymes in the body .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Benzyl compounds often act through mechanisms like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzyl compounds can participate in various biochemical reactions, including those involving free radicals .
Result of Action
Benzyl compounds can have various effects depending on their specific structure and the targets they interact with .
Propriétés
IUPAC Name |
1-benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(11-16)17-14(18)15(8-5-9-15)10-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRYLYVEJDVNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1(CCC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)

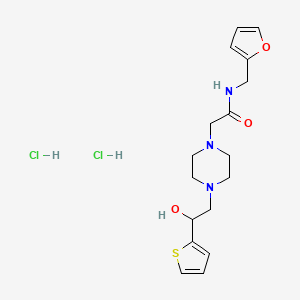
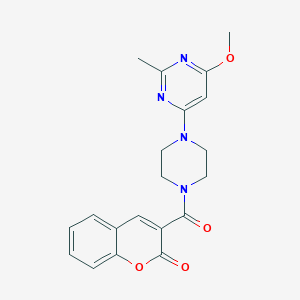
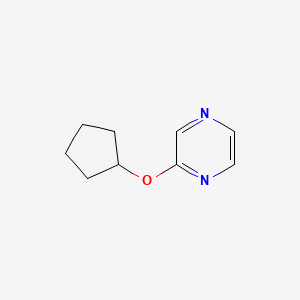
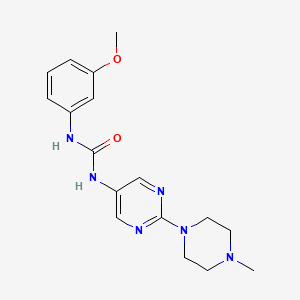
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2954378.png)
![4-[1-[2-(Triazol-2-yl)ethyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2954379.png)
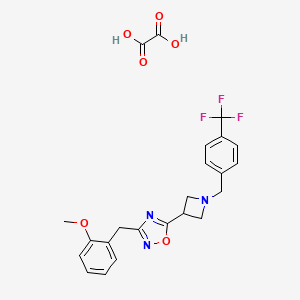
![N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2954382.png)


